An In-Depth Technical Guide to Tos-PEG3-C2-methyl ester: A Core Component in Targeted Protein Degradation
An In-Depth Technical Guide to Tos-PEG3-C2-methyl ester: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a bifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of Tos-PEG3-C2-methyl ester in the construction of PROTACs, with a specific focus on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases and certain cancers. Included are detailed experimental protocols, quantitative data representation, and visualizations of the pertinent biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this technology in a research and drug development context.
Introduction to Tos-PEG3-C2-methyl ester
Tos-PEG3-C2-methyl ester is a heterobifunctional linker characterized by a polyethylene (B3416737) glycol (PEG) chain of three units, flanked by a tosyl (Tos) group and a methyl ester-terminated C2 alkyl chain. Its chemical structure is designed to offer a combination of desirable properties for PROTAC synthesis. The PEG moiety imparts increased hydrophilicity, which can enhance the solubility and pharmacokinetic profile of the resulting PROTAC molecule.[1][2] The terminal tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to a ligand targeting a protein of interest (POI).[3][4] On the other end, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a ligand for an E3 ubiquitin ligase.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C17H26O8S |
| Molecular Weight | 390.45 g/mol |
| CAS Number | 1239588-09-0 |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) |
| Solubility | Soluble in a range of organic solvents such as DMSO, DMF, and dichloromethane (B109758).[5] |
Role in PROTAC Technology
PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase (such as Cereblon or VHL), and a linker that connects the two.
The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. Tos-PEG3-C2-methyl ester offers a flexible and hydrophilic linker, which can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitin transfer.
Synthesis of Tos-PEG3-C2-methyl ester
While a specific, publicly available, detailed synthesis protocol for Tos-PEG3-C2-methyl ester is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous syntheses. The following is a hypothetical, yet chemically sound, protocol.
Experimental Protocol: Synthesis of Tos-PEG3-C2-methyl ester
Materials:
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Methyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate
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p-Toluenesulfonyl chloride (TsCl)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO4)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
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Reaction Setup: To a solution of methyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.5 eq).
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Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, Tos-PEG3-C2-methyl ester.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Data:
While experimental data for this specific synthesis is not available, a successful synthesis should yield the product with high purity (>95%). The percentage yield would be expected to be in the range of 60-80% based on similar tosylation reactions.
Application in the Synthesis of an IRAK4-Targeting PROTAC
The utility of Tos-PEG3-C2-methyl ester is best illustrated through its application in the synthesis of a PROTAC targeting a clinically relevant protein. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway and a compelling therapeutic target.[6] The following protocol describes the synthesis of an IRAK4-targeting PROTAC using Tos-PEG3-C2-methyl ester.
Experimental Protocol: Synthesis of an IRAK4 PROTAC
This protocol is adapted from a published procedure for the synthesis of IRAK4-targeting PROTACs with PEG linkers.[7]
Step 1: Linker Conjugation to the IRAK4 Ligand
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Reaction: A suitable IRAK4 ligand with a nucleophilic handle (e.g., a primary amine or hydroxyl group) is reacted with Tos-PEG3-C2-methyl ester in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
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Purification: The resulting conjugate, where the IRAK4 ligand is attached to the PEG linker, is purified by reverse-phase high-performance liquid chromatography (HPLC).
Step 2: Hydrolysis of the Methyl Ester
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Reaction: The methyl ester of the purified conjugate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Acidification and Extraction: The reaction mixture is acidified with a weak acid (e.g., citric acid) and the product is extracted with an organic solvent like ethyl acetate.
Step 3: Coupling to the E3 Ligase Ligand
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Amide Coupling: The carboxylic acid-terminated linker-IRAK4 ligand conjugate is then coupled to an E3 ligase ligand (e.g., pomalidomide, which binds to Cereblon) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DMF.
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Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield the highly pure product.
Quantitative Data Presentation:
The efficacy of the synthesized IRAK4 PROTAC would be evaluated in cellular assays. The following table presents illustrative data for the degradation of IRAK4 by a hypothetical PROTAC synthesized using Tos-PEG3-C2-methyl ester, based on published data for similar IRAK4 PROTACs.[7]
| PROTAC Concentration (nM) | % IRAK4 Degradation (relative to vehicle control) |
| 1 | 15 |
| 10 | 45 |
| 100 | 85 |
| 1000 | 95 |
Visualizing the IRAK4 Signaling Pathway and PROTAC Mechanism of Action
To understand the biological context of IRAK4-targeting PROTACs, it is essential to visualize the signaling pathway in which IRAK4 is a key player.
Caption: The IRAK4 signaling pathway, a key cascade in innate immunity.
The following diagram illustrates the general workflow for the synthesis of a PROTAC using Tos-PEG3-C2-methyl ester.
Caption: General workflow for PROTAC synthesis.
Conclusion
Tos-PEG3-C2-methyl ester is a valuable and versatile chemical tool for the construction of PROTACs. Its inherent properties, including enhanced solubility and facile reactivity, make it an attractive choice for researchers in the field of targeted protein degradation. The ability to systematically synthesize PROTACs with linkers of varying lengths and compositions is crucial for optimizing their biological activity. This guide provides a foundational understanding and practical protocols to aid in the design and execution of experiments aimed at developing novel protein degraders for therapeutic intervention. Further research into the synthesis and application of this and other novel linkers will undoubtedly continue to advance the exciting field of PROTAC-based drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tos-PEG3-C2-methyl ester - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
